molecular formula C11H19NO2 B11901242 1-Pentanoylazepan-2-one CAS No. 7564-42-3

1-Pentanoylazepan-2-one

Cat. No.: B11901242
CAS No.: 7564-42-3
M. Wt: 197.27 g/mol
InChI Key: QDTNLDWMQSVAMT-UHFFFAOYSA-N
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Description

1-Pentanoylazepan-2-one is an organic compound with the molecular formula C11H19NO2 It is a derivative of azepan-2-one, where a pentanoyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentanoylazepan-2-one can be synthesized through several methods. One common approach involves the reaction of azepan-2-one with pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Pentanoylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Pentanoylazepan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-pentanoylazepan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Azepan-2-one: The parent compound without the pentanoyl group.

    1-Butanoylazepan-2-one: A similar compound with a butanoyl group instead of a pentanoyl group.

    1-Hexanoylazepan-2-one: A compound with a hexanoyl group.

Uniqueness

1-Pentanoylazepan-2-one is unique due to the specific length of its alkyl chain, which can influence its chemical reactivity and biological activity. The pentanoyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

CAS No.

7564-42-3

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-pentanoylazepan-2-one

InChI

InChI=1S/C11H19NO2/c1-2-3-7-10(13)12-9-6-4-5-8-11(12)14/h2-9H2,1H3

InChI Key

QDTNLDWMQSVAMT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCCCCC1=O

Origin of Product

United States

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